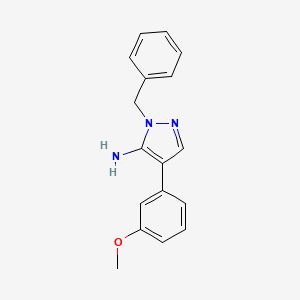![molecular formula C11H18N2O2 B15147937 [(3,4-Diethoxyphenyl)methyl]hydrazine CAS No. 1016756-10-7](/img/structure/B15147937.png)
[(3,4-Diethoxyphenyl)methyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-diethoxybenzyl)hydrazine is an organic compound with the molecular formula C11H18N2O2 It is a derivative of hydrazine, where the hydrazine moiety is bonded to a benzyl group substituted with two ethoxy groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-diethoxybenzyl)hydrazine typically involves the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
3,4-diethoxybenzaldehyde+hydrazine hydrate→(3,4-diethoxybenzyl)hydrazine+water
Industrial Production Methods
While specific industrial production methods for (3,4-diethoxybenzyl)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-diethoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Azines or other oxidized derivatives.
Reduction: Hydrazones or other reduced products.
Substitution: Various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (3,4-diethoxybenzyl)hydrazine can be used as a building block for the synthesis of more complex molecules. It can also serve as a precursor for the preparation of hydrazones, which are valuable intermediates in various chemical reactions.
Biology and Medicine
In medicinal chemistry, (3,4-diethoxybenzyl)hydrazine and its derivatives may exhibit biological activity, making them potential candidates for drug development. They can be investigated for their antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, (3,4-diethoxybenzyl)hydrazine can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity makes it a versatile compound for various applications.
Mecanismo De Acción
The mechanism of action of (3,4-diethoxybenzyl)hydrazine depends on its specific application. In general, the hydrazine moiety can interact with various molecular targets, such as enzymes or receptors, leading to biological effects. The ethoxy groups on the benzyl ring may influence the compound’s solubility, stability, and reactivity, thereby modulating its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
(3,4-dimethoxybenzyl)hydrazine: Similar structure but with methoxy groups instead of ethoxy groups.
(3,4-dihydroxybenzyl)hydrazine: Similar structure but with hydroxy groups instead of ethoxy groups.
(3,4-dimethoxybenzylidene)hydrazine: A related compound with a similar core structure.
Uniqueness
(3,4-diethoxybenzyl)hydrazine is unique due to the presence of ethoxy groups, which can influence its chemical and physical properties. These groups can affect the compound’s solubility, reactivity, and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
1016756-10-7 |
|---|---|
Fórmula molecular |
C11H18N2O2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(3,4-diethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C11H18N2O2/c1-3-14-10-6-5-9(8-13-12)7-11(10)15-4-2/h5-7,13H,3-4,8,12H2,1-2H3 |
Clave InChI |
PNMOKHAGCOUYPN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)CNN)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


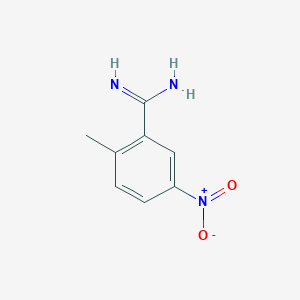
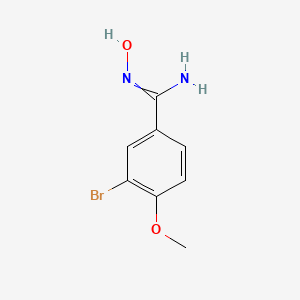

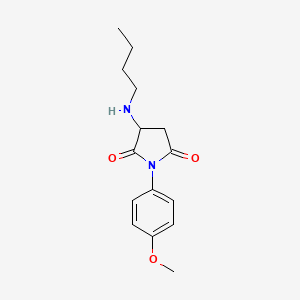
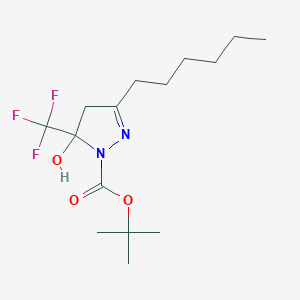
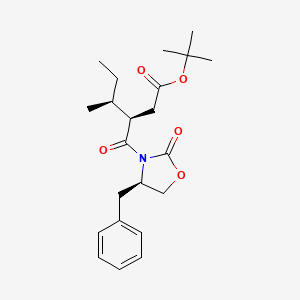
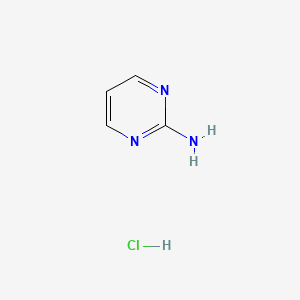
![2-[(3-chloro-2-methylphenyl)amino]-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone](/img/structure/B15147899.png)
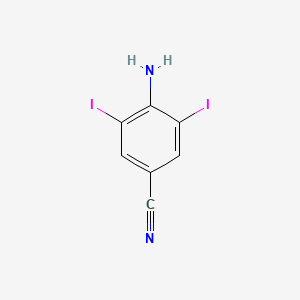

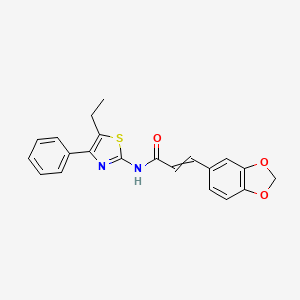
![5-{[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B15147924.png)
![4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B15147925.png)
